N-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}-N-甲基-1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}氮杂环丁-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H18N10 and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成技术和应用
高级合成方法
已记录了通过研磨技术合成吡唑基-三唑并[1,5-a]嘧啶、吡唑基-四唑并[1,5-a]嘧啶和相关化合物的研究。这些化合物已显示出潜在的体外抗菌活性,突出了它们在开发新的抗菌剂中的重要性 (El-hashash, Gomha, & El-Arab, 2017)。
杂环化合物合成
已探索了从前体(如甲基(Z)-2-[(苄氧羰基)氨基]-3-二甲氨基丙烯酸酯)中创建杂环系统,例如[1,2,4]三唑并[4,3-b]哒嗪-6-基衍生物。这些过程对于开发具有潜在治疗应用的新型化合物至关重要 (Toplak, Svete, Grdadolnik, & Stanovnik, 1999)。
抗菌活性
已研究了含有苯并呋喃部分的吡唑并[5,1-c]三嗪和异恶唑并[3,4-d]嘧啶等化合物的合成。对这些化合物的抗菌活性进行了评估,表明它们在对抗微生物感染中具有潜在用途 (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012)。
创新应用
新型稠合杂环
新型稠合唑并[1,5-a]蝶啶和唑并[5,1-b]嘌呤家族的开发展示了合成复杂杂环化合物的持续创新。这些研究为未来对其潜在药理应用的研究奠定了基础 (Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020)。
绿色合成方法
已注意到开发杂环化合物的环保合成方法的努力,例如吡唑并[1,5-a]嘧啶和噻吩并[2,3-b]吡啶的无溶剂合成。这些方法不仅提供了新化合物,而且还符合化学研究中的可持续实践 (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016)。
作用机制
Target of Action
The primary target of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine affects the cell cycle progression pathway . This leads to downstream effects such as the induction of apoptosis within cells .
Pharmacokinetics
The compound’s potent dual activity against cell lines and cdk2 suggests it may have favorable pharmacokinetic properties .
Result of Action
The result of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine’s action is the significant inhibition of cell growth . It shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
生化分析
Biochemical Properties
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest . The compound interacts with the ATP-binding site of the enzyme, leading to its inhibition .
Cellular Effects
In cellular studies, N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves binding to the ATP-binding site of CDK2, thereby inhibiting the enzyme . This leads to a disruption in cell cycle progression and can induce apoptosis in cells .
属性
IUPAC Name |
N,1,6-trimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-10-19-15(12-6-18-24(3)16(12)20-10)23(2)11-7-25(8-11)14-5-4-13-21-17-9-26(13)22-14/h4-6,9,11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQFCTSKRVKFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。